molecular formula C11H12FeO 10* B074494 Ferrocenemethanol CAS No. 1273-86-5

Ferrocenemethanol

Cat. No.: B074494
CAS No.: 1273-86-5
M. Wt: 216.06 g/mol
InChI Key: BABNBVAUPOJYIM-UHFFFAOYSA-N
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Description

Ferrocenemethanol, also known as (Hydroxymethyl)ferrocene or Ferrocenylcarbinol, is an organometallic compound with the molecular formula C11H12FeO. It is a derivative of ferrocene, where a hydroxymethyl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique redox properties and is widely used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Ferrocenemethanol (FcMeOH) is primarily used as a water-soluble ferrocene-based reference redox system in electrochemical studies . Its primary targets are the redox-active sites in these studies, where it undergoes oxidation and reduction reactions.

Mode of Action

The mode of action of FcMeOH involves its interaction with its targets through redox reactions. In an electrochemical environment, FcMeOH undergoes reversible oxidation, which is a key aspect of its function as a reference redox system .

Biochemical Pathways

The biochemical pathways affected by FcMeOH are primarily related to redox reactions in electrochemical studies. The compound’s redox activity can influence the electron transfer processes in these studies .

Pharmacokinetics

Its use in electrochemical studies suggests that it has good solubility and can be readily absorbed and distributed in the study environment .

Result of Action

The result of FcMeOH’s action is the facilitation of redox reactions in electrochemical studies. It serves as a reference system, allowing for the measurement and analysis of redox activities .

Action Environment

The action of FcMeOH is influenced by environmental factors such as the presence of oxygen and the type of medium in which it is used. For instance, in an environment free from oxygen, FcMeOH can directly cause oxidation of the metallocene to the corresponding cation . Furthermore, its solubility and stability can be affected by the pH and temperature of the environment .

Preparation Methods

Ferrocenemethanol can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Ferrocenemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form ferrocenemethanone.

    Reduction: The compound can be reduced to form ferrocene.

    Substitution: this compound can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Scientific Research Applications

Ferrocenemethanol has a wide range of applications in scientific research:

Properties

CAS No.

1273-86-5

Molecular Formula

C11H12FeO 10*

Molecular Weight

216.06 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+)

InChI

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2

InChI Key

BABNBVAUPOJYIM-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2]

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe]

Origin of Product

United States
Customer
Q & A

A: Ferrocenemethanol (FcMeOH) serves as a versatile redox probe in electrochemical studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its well-defined, one-electron, chemically reversible redox behavior makes it ideal for characterizing electrode materials, investigating electron transfer kinetics, and developing electrochemical sensors. [, , , , ]

A: this compound consists of a ferrocene moiety (two cyclopentadienyl rings bound to an iron atom) with a hydroxymethyl group attached to one of the rings. [, , ] The ferrocene group readily undergoes a reversible one-electron oxidation to form the ferrocenium cation, giving rise to its characteristic electrochemical behavior. [, , ]

A: The diffusion coefficient of FcMeOH is a crucial parameter in understanding its mass transport properties in various media. [, , ] Researchers have investigated its diffusion in room-temperature ionic liquids (RTILs), revealing a dependence on viscosity and providing insights into the liquid structure. [] This information is valuable for optimizing electrochemical applications involving RTILs.

A: FcMeOH is extensively employed as a mediator in SECM, a technique for characterizing surfaces and studying localized electrochemical activity. [, , , , , , ] Its ability to undergo reversible redox reactions enables feedback and generation-collection modes, allowing researchers to map variations in electrochemical activity, quantify reaction intermediates, and study reaction mechanisms. [, ]

A: Yes, FcMeOH can be immobilized on electrode surfaces to create modified electrodes. [, , , , ] For instance, it has been grafted onto glassy carbon electrodes for enhanced detection of other analytes, [] attached to gold surfaces to quantify intermolecular hydrogen bonding, [] and used in carbon nanotube-based electrodes for molecular electronics. []

A: A range of electrochemical and spectroscopic techniques are used to study FcMeOH. These include: * Cyclic Voltammetry (CV): For characterizing electrochemical behavior, determining diffusion coefficients, and studying adsorption processes. [, , , , , , , , , ] * Chronoamperometry: For measuring diffusion coefficients and investigating mass transport. [] * Scanning Electrochemical Microscopy (SECM): For imaging localized electrochemical activity, studying reaction kinetics, and quantifying reaction intermediates. [, , , , , , ] * Spectroelectrochemistry: For correlating optical and electrochemical changes during redox reactions. [, , ] * Fourier Transformed Alternating Current Voltammetry: For studying electron transfer kinetics and catalytic mechanisms. [, ]

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